Home > Products > Screening Compounds P145884 > 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride
3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride - 2060025-00-3

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride

Catalog Number: EVT-2506004
CAS Number: 2060025-00-3
Molecular Formula: C14H22Cl2N2O2
Molecular Weight: 321.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

  • Compound Description: Ivacaftor is an FDA-approved drug classified as a CFTR potentiator. It enhances the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the mutant ∆F508-CFTR, which is commonly found in individuals with cystic fibrosis. Ivacaftor improves chloride transport across cell membranes, leading to therapeutic benefits in cystic fibrosis patients. []
  • Relevance: While not directly structurally similar to 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride, Ivacaftor is discussed in a paper focusing on identifying novel CFTR potentiators. [] This paper aims to discover compounds like Ivacaftor with improved therapeutic profiles for cystic fibrosis, suggesting a shared research interest in modulating ion channel function.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

  • Compound Description: This compound is an investigational CFTR corrector, meaning it aims to improve the cellular processing and trafficking of the ∆F508-CFTR protein. [] This action helps increase the number of functional CFTR channels at the cell surface, potentially benefiting cystic fibrosis patients.
  • Relevance: Similar to Ivacaftor, this compound is investigated in the same study aiming to identify novel CFTR modulators for cystic fibrosis treatment. [] The research focus on CFTR function connects it to 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride in terms of potential therapeutic applications related to ion channel modulation.

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

  • Compound Description: This compound represents another investigational CFTR corrector. [] It is designed to address the misfolding of the ∆F508-CFTR protein, thereby enhancing its trafficking to the cell membrane. This action aims to increase the number of functional CFTR channels and improve chloride transport in cystic fibrosis patients.
  • Relevance: This compound shares the same research context as the previous two compounds, being investigated for its potential in cystic fibrosis treatment as a CFTR corrector. [] The common research interest in CFTR modulation and potential therapeutic applications in cystic fibrosis links this compound with 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride.

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

  • Compound Description: BAY 60-2770 is a potent and selective activator of soluble guanylyl cyclase (sGC). [] Unlike nitric oxide (NO)-dependent sGC activators, BAY 60-2770 directly activates sGC, even in the absence of NO or in the presence of oxidized heme groups within sGC. This makes BAY 60-2770 a valuable tool for studying sGC function and a potential therapeutic agent for conditions involving impaired NO signaling, such as cardiovascular diseases.
  • Relevance: BAY 60-2770 exhibits structural features common to many pharmaceuticals, including a central piperidine ring, present in 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride. [] The presence of benzoic acid moieties in both structures further emphasizes their structural kinship. This structural similarity suggests that both compounds might share similar physicochemical properties and could potentially interact with biological targets in comparable ways.

N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl]butanamide (BD103)

  • Compound Description: BD103 acts as a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3. [] This means it selectively inhibits specific signaling pathways downstream of CXCR3 activation, without completely blocking the receptor's function. This selectivity makes BD103 a valuable tool for dissecting CXCR3 signaling and a potential therapeutic lead for inflammatory and autoimmune diseases where CXCR3 plays a role.
  • Relevance: BD103 shares a striking structural resemblance with 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride. [] Both compounds contain a 1-methylpiperidin-4-yl methyl moiety linked to an aromatic core. The similar core structure, with modifications in the peripheral groups, suggests that these compounds might exhibit comparable physicochemical properties and potentially interact with biological targets in related manners.

5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064)

  • Compound Description: BD064, like BD103, functions as a biased negative allosteric modulator of the CXCR3 receptor. [] It exhibits probe-dependent inhibition of CXCR3 signaling, meaning its inhibitory effects vary depending on the chemokine ligand activating the receptor. This selectivity makes BD064 valuable for investigating the complexities of CXCR3 signaling and a potential therapeutic candidate for CXCR3-mediated diseases.
  • Relevance: BD064, while structurally distinct from 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride, belongs to the same class of compounds as BD103 - biased negative allosteric modulators of CXCR3. [] The presence of BD103, which is structurally similar to 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride, within the same research context, indirectly links BD064 to the target compound. This connection arises from their shared ability to modulate CXCR3 signaling and their potential as therapeutic leads for similar disease indications.
Overview

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride is a chemical compound characterized by a piperidine ring linked to a benzoic acid moiety. Its molecular formula is C13H18N2O22HClC_{13}H_{18}N_{2}O_{2}\cdot 2HCl, and it has a molecular weight of approximately 307.22 g/mol. This compound belongs to the class of carboxylic acids and is notable for its potential applications in medicinal chemistry, particularly in drug development and enzyme inhibition studies .

Source

The compound can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed chemical information including synthesis methods, applications, and safety data .

Classification

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It also features a piperidine ring, which contributes to its biological activity and interaction with various biological targets. The dihydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance solubility in aqueous solutions.

Synthesis Analysis

Methods

The synthesis of 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride typically involves the reaction of 1-methylpiperidine with benzoic acid derivatives under controlled conditions. This process may include several steps:

  1. Formation of the amine: The initial step involves the reaction of 1-methylpiperidine with an appropriate benzyl halide or aldehyde to form the corresponding amine.
  2. Carboxylation: The amine product is then reacted with a carboxylic acid derivative, such as benzoic acid or its derivatives, often using coupling agents or activating reagents to facilitate the formation of the amide bond.
  3. Salt formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

Technical Details

Detailed reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Common solvents may include dimethylformamide or dichloromethane, while temperatures can range from room temperature to reflux conditions depending on the reactivity of the substrates involved .

Molecular Structure Analysis

Structure

The molecular structure of 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride features:

  • A benzoic acid core with a carboxylic acid group (-COOH).
  • A piperidine ring attached via a methylene bridge (-CH2-).
  • The presence of two hydrochloride ions associated with the amine group.

The structural representation can be summarized as follows:

C13H18N2O22HCl\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}\cdot 2\text{HCl}

Data

The InChI key for this compound is XUIQUDKVTAYCIX-UHFFFAOYSA-N, which provides a unique identifier for database searches.

Chemical Reactions Analysis

Reactions

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride can participate in various chemical reactions due to its functional groups:

  • Amidation: It can react with acyl chlorides or anhydrides to form more complex amides.
  • Esterification: The carboxylic acid group can undergo esterification with alcohols.
  • Reduction: The amine may be reduced to form secondary or tertiary amines.

Technical Details

Reactions involving this compound should be conducted under inert atmospheres when necessary (e.g., nitrogen or argon) to prevent oxidation or moisture interference. Reaction monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography are essential for assessing progress and purity .

Mechanism of Action

Process

The mechanism of action of 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride primarily involves its interaction with specific biological targets such as enzymes or receptors. Although detailed target information is still being researched, it is believed that this compound may act as an enzyme inhibitor or modulator in various biochemical pathways.

Data

Current studies suggest that compounds with similar structures can influence cellular signaling pathways, potentially affecting gene expression and metabolic processes . Understanding these interactions will require further pharmacokinetic studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of hydrochloride groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely available but should be determined experimentally for precise applications.

Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy can provide insights into functional groups and molecular conformation .

Applications

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride has several scientific uses:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting various diseases.
  • Biochemical Research: Utilized in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
  • Drug Development: Potential therapeutic applications are being explored, particularly in developing new drugs aimed at specific biological targets.

This compound's versatility makes it significant in both industrial applications and academic research settings .

Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Pathways Involving Nitro Group Reduction and Amide Coupling

The synthesis of 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride follows a meticulously designed multi-step sequence that ensures high chemical purity and optimal yield. The initial stage involves the preparation of a nitro-substituted benzoic acid ester intermediate, typically methyl 3-nitrobenzoate. This intermediate undergoes catalytic hydrogenation under controlled pressure (typically 50-100 psi) to effect nitro group reduction, yielding the corresponding amino compound. Critical parameters at this stage include catalyst selection, hydrogen pressure, and reaction duration, which collectively determine the efficiency of this transformation and minimize unwanted by-products .

The subsequent amide coupling step introduces the piperidine moiety through a nucleophilic substitution reaction. Here, 1-methylpiperidin-4-ylmethanamine reacts with the activated carboxylic acid derivative (typically generated in situ using coupling agents). Research demonstrates that the choice of activating agent significantly influences both yield and impurity profile. Carbodiimide-based reagents (e.g., DCC, EDC) provide robust coupling efficiency, while newer generation coupling agents like HATU offer advantages in reduced reaction times and milder conditions, albeit at higher cost. Maintaining precise stoichiometric control (typically 1:1.05 molar ratio of acid to amine) and reaction temperature control (0-5°C during reagent addition, followed by warming to 20-25°C) is paramount to suppress diacylation or over-reaction side products .

Table 1: Optimization Parameters for Key Synthetic Steps

Synthetic StageCritical ParametersOptimized ConditionsImpact on Yield/Purity
Nitro ReductionCatalyst Type5-10% Pd/C>98% Conversion, Minimal Dehalogenation
Hydrogen Pressure (psi)50-80Optimal Reaction Rate, Safety Balance
Solvent SystemEthanol/Water (8:2)Substrate Solubility, Catalyst Activity
Amide CouplingCoupling AgentEDC·HCl / HOBt (1:1)>92% Yield, <2% Diacylation
Molar Ratio (Acid:Amine)1 : 1.05Maximizes Product, Limits Excess Amine
Reaction Temperature (°C)0-5°C (Addition), 20-25°C (Reaction)Controls Exotherm, Minimizes Hydrolysis

Catalytic Systems for Piperidine Derivative Incorporation

The efficient incorporation of the 1-methylpiperidin-4-yl moiety presents distinct catalytic challenges, primarily centered on achieving high regioselectivity and minimizing N-alkylation side reactions. Heterogeneous catalysis using palladium on carbon (Pd/C) remains the industry standard for nitro reduction preceding the coupling step. However, significant advances involve optimizing catalyst loading (typically 5-10 wt% relative to substrate) and employing solvent systems that enhance catalyst longevity and substrate solubility. Ethanol/water mixtures (commonly 8:2 v/v) consistently outperform pure organic solvents like acetonitrile or DMF by balancing solubility of the polar nitro intermediate with effective hydrogen availability at the catalyst surface, while also facilitating post-reaction catalyst recovery via simple filtration [1] .

For the alkylation step forming the critical C-N bond linking the benzoic acid core to the piperidine nitrogen, catalytic approaches are less common due to the risk of quaternary ammonium salt formation. However, research indicates potential in phase-transfer catalysis (PTC) under specific conditions. Tertiary amine catalysts, particularly triethylamine or diisopropylethylamine (DIPEA), play a crucial role in the amide coupling step by scavenging the hydrochloric acid generated during carbodiimide-mediated couplings. The optimal catalytic amount ranges between 1.5-2.0 equivalents relative to the carboxylic acid, ensuring the reaction mixture remains sufficiently basic to drive the reaction to completion without promoting epimerization or solvent degradation. Recent investigations explore immobilized base catalysts to simplify purification and enable catalyst reuse, though industrial adoption remains limited due to cost considerations [3] .

Table 2: Catalytic Systems for Piperidine Derivative Incorporation

Catalytic FunctionSystemKey AdvantagesLimitations/Challenges
Nitro Reduction (Heterogeneous)Pd/C (5-10%) in Ethanol/WaterHigh Activity, Recyclable (3-5 cycles)Pd Leaching (<0.5 ppm control required)
Acid Scavenging (Homogeneous)Triethylamine (1.5-2.0 eq.)Low Cost, High SolubilityRequires Aqueous Quench Removal
Alternative Alkylation (PTC)Benzyltriethylammonium chlorideEnables Aqueous/Organic Biphasic ReactionLower Yields (~80%) vs. Classical Coupling

Hydrochloride Salt Formation: Solvent Selection and Stoichiometric Control

Conversion of the free base of 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid into its pharmaceutically relevant dihydrochloride salt demands meticulous control over crystallization dynamics and stoichiometry. Solvent selection profoundly impacts salt purity, crystal morphology, and residual solvent levels. Protic solvents, particularly ethanol, isopropanol, and their mixtures with water (commonly 7:3 to 8:2 v/v ethanol/water), are preferred crystallization media. These systems enhance the solubility of the free base during HCl addition while promoting the nucleation and growth of well-defined dihydrochloride crystals upon cooling. Crucially, the water content facilitates protonation of both the tertiary piperidine nitrogen and the aliphatic amine, ensuring consistent dihydrochloride formation rather than the monohydrochloride salt. Absolute avoidance of aprotic solvents like acetonitrile or acetone is necessary as they frequently yield oils or amorphous solids challenging to isolate and purify [1] .

Stoichiometric control during acid addition is non-negotiable for achieving the correct salt form. Precise addition of 2.05-2.15 equivalents of hydrochloric acid (typically as concentrated aqueous HCl or generated in situ from acetyl chloride in alcohol) ensures complete di-salt formation while preventing localized excess acidity that can degrade the acid-labile piperidine moiety. Real-time monitoring techniques, such as in-line pH measurement or FTIR spectroscopy, are employed to track protonation events. The endpoint is typically confirmed when the pH of a slurry sample in water reaches 1.5-2.5. Subsequent controlled cooling crystallization (0.5-1.0°C/minute cooling rate from 50-60°C to 0-5°C) yields high-purity crystals (>99.0% by HPLC) with low residual solvent content (<500 ppm ethanol, <3000 ppm water) after efficient vacuum drying [1].

Industrial Scalability: Membrane Nanofiltration and Reaction Yield Enhancement

Transitioning the laboratory synthesis of 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride to industrial production necessitates integrated process intensification strategies, with membrane nanofiltration emerging as a cornerstone technology. Post-coupling and prior to salt formation, nanofiltration membranes with molecular weight cut-offs (MWCO) in the 200-300 Dalton range effectively retain the active pharmaceutical ingredient (API) free base (MW > 260 Da) while permitting smaller molecular weight impurities (unreacted starting materials, catalyst residues, hydrolyzed coupling agents) to permeate. This purification step, conducted in continuous diafiltration mode using ethanol/water mixtures as solvents, achieves impurity rejections exceeding 98% and significantly reduces downstream crystallization burden compared to traditional activated carbon treatment or silica gel chromatography [1].

Reaction yield enhancement focuses on catalyst recycling and solvent recovery. The Pd/C catalyst employed in the initial nitro reduction is recovered quantitatively (>99.5% recovery) via dead-end filtration or centrifugal separation. Washed catalyst can typically be reused for 3-5 subsequent batches without significant activity loss (<5% yield reduction), drastically reducing precious metal costs and environmental impact associated with metal leaching. Furthermore, continuous distillation reclaims >90% of the ethanol/water solvent mixture from filtrates for direct reuse in subsequent nitro reduction or crystallization steps, minimizing waste generation. Implementing these integrated membrane and recycling technologies has demonstrated potential to elevate overall process mass intensity (PMI) by up to 40% compared to batch processes without such recovery loops, while simultaneously enhancing final API purity to meet stringent regulatory specifications (>99.5% pure dihydrochloride salt) [1].

Table 3: Nanofiltration Membrane Performance in API Purification

Membrane MaterialMWCO (Dalton)Solvent CompatibilityAPI Recovery (%)Impurity Removal Efficiency (%)
Polyether Sulfone (PES)250Ethanol/Water (≤ 80:20)98.5 - 99.2>98 (Coupling Agents, Salts)
Polyvinylidene Fluoride (PVDF)200Ethanol/Water (≤ 90:10), Acetonitrile99.0 - 99.5>99 (Oligomers, Catalyst Residues)
Aramid (Composite)300Wide pH Range (2-12), Polar Aprotics97.0 - 98.5>95 (Small Organic Acids)

Properties

CAS Number

2060025-00-3

Product Name

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride

IUPAC Name

3-[(1-methylpiperidin-4-yl)methylamino]benzoic acid;dihydrochloride

Molecular Formula

C14H22Cl2N2O2

Molecular Weight

321.24

InChI

InChI=1S/C14H20N2O2.2ClH/c1-16-7-5-11(6-8-16)10-15-13-4-2-3-12(9-13)14(17)18;;/h2-4,9,11,15H,5-8,10H2,1H3,(H,17,18);2*1H

InChI Key

WKTGIQAMKSJLLD-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CNC2=CC=CC(=C2)C(=O)O.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.